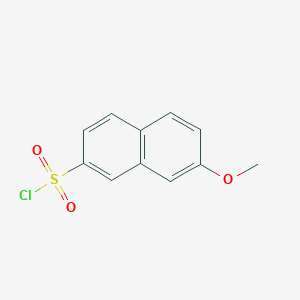

7-methoxynaphthalene-2-sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxynaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXCZHWVXMIOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441149 | |

| Record name | 7-methoxynaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56875-60-6 | |

| Record name | 7-Methoxy-2-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56875-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxynaphthalene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxynaphthalene-2-sulfonyl Chloride

This guide provides a comprehensive overview of the synthesis and characterization of 7-methoxynaphthalene-2-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction

This compound is a sulfonyl chloride derivative of 2-methoxynaphthalene. Its chemical structure, featuring a reactive sulfonyl chloride group, makes it a valuable building block in organic synthesis, particularly for the introduction of the 7-methoxynaphthalene-2-sulfonyl moiety into target molecules. This functional group is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56875-60-6 | [1][2] |

| Molecular Formula | C11H9ClO3S | [1][3][4] |

| Molecular Weight | 256.71 g/mol | [1][3] |

| Appearance | Typically a solid | [5] |

| Melting Point | 73 - 75 °C (for the related compound 2-methoxynaphthalene) | [5][6] |

| Solubility | Soluble in organic solvents like alcohol, insoluble in water. | [6] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the electrophilic aromatic substitution reaction of 2-methoxynaphthalene with a chlorosulfonating agent. This section details the underlying chemistry and provides a robust experimental protocol.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis hinges on the chlorosulfonation of 2-methoxynaphthalene. The methoxy group (-OCH3) at the 2-position of the naphthalene ring is an activating, ortho-, para-directing group. However, due to steric hindrance at the 1- and 3-positions, the sulfonation predominantly occurs at the 6- and 7-positions. The use of specific reaction conditions can favor the formation of the 7-isomer. The electrophile in this reaction is the chlorosulfonium ion (ClSO2+), which is generated in situ from chlorosulfonic acid.

Experimental Workflow: Synthesis

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Materials:

-

Chlorosulfonic acid

-

Dichloromethane (or another suitable inert solvent)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxynaphthalene in dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel, maintaining the temperature between 0 and 5°C. The reaction is exothermic and releases HCl gas, so proper ventilation and a gas trap are essential.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Expert Insight: The control of temperature during the addition of chlorosulfonic acid is critical to minimize the formation of undesired isomers and byproducts. The slow, dropwise addition prevents a rapid temperature increase.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Characterization Workflow

Caption: Characterization workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the 7-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, further confirming the structure.

Table 2: Expected NMR Data (Illustrative)

| Type | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.0-8.5 | m | Aromatic protons |

| ~7.2-7.8 | m | Aromatic protons | |

| ~4.0 | s | -OCH₃ protons | |

| ¹³C NMR | ~160 | s | C-OCH₃ |

| ~110-140 | m | Aromatic carbons | |

| ~55 | q | -OCH₃ carbon |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. For this compound, the characteristic absorption bands are:

-

Sulfonyl Chloride (SO₂Cl): Strong asymmetric and symmetric stretching bands around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[8]

-

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

-

C-O (ether): Stretching vibration in the region of 1230-1270 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (256.71 g/mol ).[1][3]

-

Isotopic Pattern: Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is characteristic of a monochlorinated compound.

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

This compound: Corrosive and causes severe skin burns and eye damage. It may be toxic if swallowed or in contact with skin and fatal if inhaled. Handle in a well-ventilated area or fume hood with appropriate PPE.

-

General Precautions: Avoid inhalation of dust and vapors. Wash hands thoroughly after handling.

Conclusion

The synthesis and characterization of this compound can be achieved through a well-defined chlorosulfonation reaction followed by standard purification and analytical techniques. This guide provides a robust framework for researchers to produce and validate this important synthetic intermediate. Adherence to the detailed protocols and safety guidelines is essential for successful and safe execution.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 56875-60-6 [chemicalbook.com]

- 3. This compound | CAS#:56875-60-6 | Chemsrc [chemsrc.com]

- 4. This compound | 56875-60-6 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 7. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

physicochemical properties of 7-methoxynaphthalene-2-sulfonyl Chloride

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxynaphthalene-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a vital reagent in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, combining a rigid naphthalene scaffold with a reactive sulfonyl chloride functional group, makes it a valuable building block for creating complex molecules with diverse biological activities. The methoxy group further modulates the electronic properties of the naphthalene ring, influencing its reactivity and the characteristics of its derivatives. Understanding the fundamental physicochemical properties of this compound is paramount for its effective and safe utilization in research and development, particularly in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, physical characteristics, reactivity profile, and the analytical methodologies required for its characterization, offering field-proven insights for professionals in drug discovery. The sulfonyl group is a cornerstone in drug design, capable of forming strong hydrogen bonds, increasing metabolic stability, and improving pharmacokinetic profiles.[1][2]

Core Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is identified by its unique CAS number, 56875-60-6.[3][4][5]

Structural and Molecular Data

The compound consists of a naphthalene ring system substituted with a methoxy group at the 7-position and a sulfonyl chloride group at the 2-position.

-

Canonical SMILES: COC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl[3]

-

InChI Key: ZEXCZHWVXMIOFB-UHFFFAOYSA-N

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are crucial for predicting its behavior in various solvents and biological systems.

| Property | Value | Source |

| Physical Form | White to Yellow Solid | |

| LogP | 3.85670 | [3] |

| XLogP3 | 3.2 | [3] |

| Polar Surface Area (PSA) | 51.75 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Complexity | 336 | [3] |

| Exact Mass | 255.996093 g/mol | [3] |

Reactivity, Stability, and Handling

As a sulfonyl chloride, the compound's reactivity is dominated by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis, but also dictates its handling and storage requirements.

Chemical Stability and Reactivity Profile

This compound is generally stable under normal, dry conditions. However, its reactivity necessitates careful handling:

-

Moisture Sensitivity: Like most sulfonyl chlorides, it is highly sensitive to moisture. It readily hydrolyzes in the presence of water to form the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas. This reaction underscores the necessity of handling the compound under anhydrous conditions, preferably under an inert atmosphere (e.g., argon or nitrogen).

-

Incompatible Materials: It should be stored away from strong oxidizing agents, strong bases, acids, and alcohols, as these can lead to vigorous and potentially hazardous reactions.[7]

-

Thermal Stability: While stable at ambient temperatures, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂) and sulfur oxides.[8]

The primary reaction of interest for drug development professionals is its reaction with nucleophiles, particularly amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments.

Caption: Workflow for sulfonamide synthesis.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with this reactive compound.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including impervious gloves, safety goggles or a face shield, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

-

Storage: The compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8][10] Refrigeration is often recommended.[10]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[9][10] The compound causes severe skin burns.[6][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9][10]

-

Analytical Characterization Workflow

Confirming the identity, purity, and integrity of this compound is critical before its use in any synthetic procedure. A multi-technique approach is recommended for comprehensive characterization.[12]

Spectroscopic and Chromatographic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The aromatic protons on the naphthalene ring and the methoxy protons will show characteristic chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to identify the key functional group. Strong absorption bands characteristic of the S=O stretches (typically in the 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹ regions) and the S-Cl stretch are definitive indicators of the sulfonyl chloride moiety.[12]

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the compound's identity.[12] Common fragmentation pathways include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[12] Coupling MS with Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) is powerful for assessing purity and identifying trace impurities.[12][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the industry-standard technique for determining the purity of non-volatile compounds. A reverse-phase method with UV detection is typically suitable for quantitative analysis.[13]

Caption: A logical workflow for the comprehensive analysis of the title compound.

Synthesis and Applications in Drug Discovery

This compound is typically synthesized from 2-methoxynaphthalene, a commercially available starting material.[14][15] The synthesis often involves a chlorosulfonation reaction, for example, using chlorosulfonic acid.[16]

Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[17] The sulfonyl group is a privileged functional group in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and its metabolic stability.[1] By reacting this compound with various amines, researchers can generate libraries of sulfonamide derivatives for screening against a wide range of biological targets. The naphthalene moiety provides a rigid, lipophilic scaffold that can be tailored for specific receptor binding pockets.

Conclusion

This compound is a reactive and versatile chemical tool. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for any researcher incorporating it into their synthetic workflows. By employing the analytical techniques and safety protocols outlined in this guide, scientists can confidently and effectively leverage this important building block to advance their research, particularly in the quest for novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. This compound|56875-60-6|lookchem [lookchem.com]

- 4. This compound | CAS#:56875-60-6 | Chemsrc [chemsrc.com]

- 5. This compound | 56875-60-6 [chemicalbook.com]

- 6. 6-methoxynaphthalene-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. abdurrahmanince.net [abdurrahmanince.net]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 4-Methoxynaphthalene-1-sulfonyl chloride | C11H9ClO3S | CID 16775501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Methoxynaphthalene-2-sulfonyl Chloride: A Versatile Reagent for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 7-methoxynaphthalene-2-sulfonyl chloride, a versatile sulfonylating agent with significant applications in chemical biology, analytical chemistry, and medicinal chemistry. We will delve into its fundamental chemical properties, synthesis, and reactivity, with a particular focus on its utility as a fluorescent labeling reagent and a key building block in the synthesis of complex molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction: The Naphthalene Sulfonyl Chloride Scaffold

Naphthalene-based sulfonyl chlorides are a well-established class of reagents in organic chemistry. The rigid, aromatic naphthalene core, coupled with the highly reactive sulfonyl chloride functional group, provides a powerful platform for the synthesis of a diverse array of molecules. The introduction of a methoxy group at the 7-position of the naphthalene ring, as in this compound, modulates the electronic and steric properties of the molecule, influencing its reactivity and the photophysical properties of its derivatives. This strategic functionalization makes it a valuable tool for applications ranging from the derivatization of biomolecules for enhanced detection to the construction of novel therapeutic agents. The sulfonyl group can enhance the binding of drug molecules to target proteins through hydrogen bonding and can also be used to modulate the solubility and metabolic stability of a compound.[1]

Core Compound Identification and Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective application. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 56875-60-6 | [2][3][4][5] |

| Molecular Formula | C₁₁H₉ClO₃S | [2] |

| Molecular Weight | 256.71 g/mol | [2] |

| Appearance | White to off-white solid | [6] |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl | [2] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Reactivity

Synthesis

The synthesis of this compound is typically achieved from its corresponding sulfonic acid salt. A common laboratory-scale synthesis involves the reaction of 7-methoxynaphthalene-2-sulfonic acid sodium salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often in the presence of a catalyst like phosphorus oxychloride (POCl₃).[2]

Reaction Scheme:

7-methoxy-2-naphthalenesulfonic acid sodium salt + PCl₅ / POCl₃ → this compound

Illustrative Synthetic Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond.

General Reaction with Nucleophiles:

R-SO₂Cl + Nu⁻ → R-SO₂-Nu + Cl⁻

Where Nu⁻ represents a nucleophile.

Common nucleophiles that readily react with this compound include:

-

Primary and Secondary Amines: To form stable sulfonamides. This is a cornerstone reaction for its use as a derivatizing agent.

-

Alcohols and Phenols: To form sulfonate esters.

-

Thiols: To form thiosulfonates.

-

Water: Leading to hydrolysis and the formation of the corresponding sulfonic acid. This highlights the importance of handling the reagent under anhydrous conditions.

The methoxy group on the naphthalene ring is an electron-donating group, which can slightly influence the reactivity of the sulfonyl chloride compared to its unsubstituted counterpart.

Applications in Research and Development

Fluorescent Labeling and Derivatization

One of the primary applications of this compound is as a pre-column derivatizing agent for the analysis of primary and secondary amines, including amino acids, by high-performance liquid chromatography (HPLC).[7] The reaction of the sulfonyl chloride with the amino group of an analyte yields a highly fluorescent sulfonamide derivative. This derivatization offers several advantages:

-

Enhanced Sensitivity: The naphthalene moiety imparts strong fluorescence to the derivative, allowing for detection at very low concentrations using a fluorescence detector.

-

Improved Chromatographic Separation: The bulky, non-polar naphthalene group can significantly alter the retention behavior of polar analytes, often leading to better resolution on reverse-phase HPLC columns.

-

Versatility: The reagent can be used to derivatize a wide range of primary and secondary amine-containing compounds.

Illustrative Derivatization and HPLC Analysis Workflow:

Caption: Workflow for amine derivatization and subsequent HPLC analysis.

Building Block in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. This compound serves as a valuable building block for the introduction of the 7-methoxynaphthylsulfonyl moiety into drug candidates. This can be a strategic approach to:

-

Explore Structure-Activity Relationships (SAR): By synthesizing a series of analogs with this moiety, medicinal chemists can probe the importance of this structural feature for biological activity.

-

Modulate Physicochemical Properties: The introduction of the naphthalene ring can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. The methoxy group provides a site for potential metabolism or further chemical modification.

-

Develop Novel Fluorescent Probes: By incorporating this fluorophore into a molecule with known biological activity, researchers can create fluorescent probes to study target engagement and localization in cells and tissues.[8][9]

Experimental Protocols

General Protocol for Amine Derivatization for HPLC Analysis

This protocol provides a general guideline. Optimization of reaction conditions (e.g., pH, temperature, and reaction time) may be necessary for specific applications.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a dry, aprotic solvent such as acetonitrile.

-

Prepare the amine-containing sample in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).

-

To 100 µL of the sample solution, add 100 µL of the reagent stock solution.

-

Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).

-

Quench the reaction by adding a small volume of a primary amine solution (e.g., 10 µL of 1 M glycine) to react with the excess reagent.

-

The derivatized sample is now ready for HPLC analysis.

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and alcohols.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for researchers in the chemical and biological sciences. Its utility as a fluorescent labeling agent for the sensitive detection of amines and its role as a building block in the synthesis of complex organic molecules, particularly in the context of drug discovery, are well-established. A thorough understanding of its synthesis, reactivity, and proper handling is essential for its successful application in the laboratory. As the demand for more sensitive analytical methods and novel therapeutic agents continues to grow, the importance of reagents like this compound is likely to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 56875-60-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:56875-60-6 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

solubility of 7-methoxynaphthalene-2-sulfonyl Chloride in organic solvents

An In-depth Technical Guide to the Solubility of 7-Methoxynaphthalene-2-Sulfonyl Chloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry and drug development. Recognizing the limited availability of public, quantitative solubility data for this compound, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine its solubility profile. We will explore the physicochemical properties of the molecule to predict its behavior in various solvent classes and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Critical Role of Solubility

This compound (CAS No: 56875-60-6) is a vital reagent employed in the synthesis of a variety of complex organic molecules. Its utility is particularly notable in the development of sulfonamide-based therapeutic agents, where the sulfonyl chloride moiety serves as a reactive handle for coupling with amines.[1][2] The success of any synthetic step involving this reagent—from reaction kinetics and yield to purification and formulation—is fundamentally governed by its solubility in the chosen solvent system. An optimal solvent ensures that the reagent is available in the solution phase to participate in the reaction, while poor solubility can lead to sluggish or incomplete conversions. Therefore, a thorough understanding of its solubility profile is not merely an academic exercise but a critical prerequisite for efficient process development and scalable synthesis.

Physicochemical Profile and Theoretical Solubility Considerations

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties. These characteristics provide a predictive framework for its behavior in different solvent environments based on the principle of "like dissolves like."

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉ClO₃S | [3] |

| Molecular Weight | 256.71 g/mol | [3] |

| Appearance | White to Yellow Solid | [4] |

| LogP (Predicted) | 3.85670 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

The structure is characterized by a large, non-polar naphthalene core, a moderately polar methoxy ether group, and a highly polar, electrophilic sulfonyl chloride group. The predicted LogP value of ~3.86 suggests a significant non-polar character, indicating a preference for lipophilic or organic environments over aqueous media.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large naphthalene ring system suggests favorable van der Waals interactions with non-polar and aromatic solvents. Solubility is expected to be moderate to good in solvents like toluene, benzene, and xylenes. In aliphatic hydrocarbons like hexane, solubility may be more limited due to the absence of aromatic π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., THF, Acetone, Acetonitrile, DMSO): These solvents are generally excellent choices for sulfonyl chlorides.[5] They possess a significant dipole moment capable of solvating the polar sulfonyl chloride group without having a reactive proton. Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, and Acetonitrile are predicted to be effective at dissolving this compound.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Extreme caution is advised with these solvents. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by protic solvents, leading to a solvolysis reaction that forms the corresponding sulfonic acid or ester.[2][6] This is not a dissolution process but a chemical reaction. Therefore, protic solvents are generally unsuitable for any application where the integrity of the sulfonyl chloride is required. Any solubility experiments with these solvents must be conducted with the awareness that degradation is likely occurring.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary. The following protocols are designed to provide a reliable framework for generating this data in a laboratory setting. The overall strategy involves initial rapid screening followed by a more rigorous quantitative analysis for the most promising solvents.

Caption: A logical workflow for determining the solubility of a compound.

Protocol 1: Rapid Qualitative Assessment

This method provides a quick, visual estimation of solubility and is ideal for screening a wide range of solvents to identify candidates for quantitative analysis.

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube or vial.

-

Solvent Addition: Add 1 mL of the selected anhydrous solvent to the test tube. Using anhydrous solvents is critical to prevent hydrolysis of the sulfonyl chloride.

-

Agitation: Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer or by thorough stirring.

-

Observation: Visually inspect the solution against a well-lit, contrasting background.

-

Classification & Recording:

-

Soluble: The solid completely dissolves, yielding a clear solution with no visible particles.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid shows no apparent sign of dissolving.

-

-

Documentation: Record the observations for each solvent tested in a laboratory notebook.

Protocol 2: Quantitative Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[7][8] The principle is to create a saturated solution in the presence of excess solid, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant.

Caption: Key steps of the quantitative shake-flask solubility protocol.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the chosen anhydrous solvent. "Excess" is critical; there must be visible, undissolved solid at the end of the experiment to ensure the solution is truly saturated.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. For sulfonyl chlorides, it is crucial to ensure the vial is well-sealed to prevent the ingress of atmospheric moisture.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2-4 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed volumetric flask. This filtration step is essential to remove any microscopic, undissolved crystals that would otherwise lead to an overestimation of solubility.

-

Quantification: Dilute the filtered solution to a known final volume with the same solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[9][10] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation of Solubility:

-

Solubility (mg/mL) = (Concentration from Analysis in mg/mL) x (Dilution Factor)

-

The dilution factor is the final volume in the volumetric flask divided by the initial volume of supernatant taken.

-

Data Summary

Researchers should use the described protocols to generate data and populate a table similar to the template below. This structured approach facilitates easy comparison across different solvent systems.

Table 2: Experimental Solubility Data for this compound (Template)

| Solvent | Solvent Class | Temperature (°C) | Qualitative Assessment | Quantitative Solubility (mg/mL) | Notes |

| Toluene | Non-Polar, Aromatic | 25 | (User Data) | (User Data) | |

| Dichloromethane | Polar Aprotic | 25 | (User Data) | (User Data) | |

| Acetone | Polar Aprotic | 25 | (User Data) | (User Data) | |

| Acetonitrile | Polar Aprotic | 25 | (User Data) | (User Data) | |

| Tetrahydrofuran | Polar Aprotic | 25 | (User Data) | (User Data) | |

| Hexane | Non-Polar, Aliphatic | 25 | (User Data) | (User Data) | |

| Ethanol | Polar Protic | 25 | (User Data) | (User Data) | Potential for reaction |

Conclusion

While direct, published solubility data for this compound is scarce, its physicochemical properties provide a strong basis for predicting its behavior. It is expected to be readily soluble in polar aprotic solvents and less soluble in non-polar aliphatic hydrocarbons, with a notable reactivity towards polar protic solvents. This guide provides robust, step-by-step experimental protocols that empower researchers to reliably determine the qualitative and quantitative solubility of this important synthetic intermediate. By applying these methods, scientists can select optimal solvent systems, thereby improving reaction efficiency, ensuring process scalability, and accelerating the pace of drug discovery and development.

References

- 1. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. who.int [who.int]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pharmaguru.co [pharmaguru.co]

- 10. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Methoxynaphthalene-2-sulfonyl Chloride

This guide offers a comprehensive, field-proven approach to the mass spectrometric analysis of 7-methoxynaphthalene-2-sulfonyl chloride, a crucial reagent in drug development and chemical synthesis. Designed for researchers and analytical scientists, this document provides not just procedural steps, but the underlying scientific rationale to empower robust, reproducible, and insightful analysis.

Strategic Importance and Analytical Challenges

This compound is a key building block, frequently utilized as a derivatizing agent to introduce a fluorescent tag onto phenols, amines, and other nucleophilic species, thereby enabling sensitive detection in complex matrices. Accurate characterization of this reagent by mass spectrometry is paramount to ensure its purity and to understand its reactivity and potential degradation pathways. The primary analytical challenge lies in the molecule's inherent reactivity, particularly the sulfonyl chloride moiety's susceptibility to hydrolysis. Therefore, analytical workflows must be designed to preserve the integrity of the molecule from sample preparation through to detection.

Foundational Mass Spectrometric Behavior: Ionization and Fragmentation

The choice of ionization technique is a critical determinant of the information that can be gleaned from the mass spectrum. For this compound, both soft and high-energy ionization methods offer complementary insights.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of the intact molecule with minimal fragmentation. In positive ion mode, the protonated molecule, [M+H]⁺, is the most anticipated species. Given the molecular formula C₁₁H₉ClO₃S, the exact mass is 255.9961 Da.[1][2] ESI is particularly well-suited for coupling with liquid chromatography (LC-MS), allowing for the separation of the analyte from impurities or degradation products prior to mass analysis.

-

Electron Ionization (EI): This high-energy technique, typically coupled with gas chromatography (GC-MS), induces extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification. While derivatization may sometimes be employed to enhance volatility for GC-MS analysis, direct analysis is often feasible. The fragmentation pathways of aromatic sulfonyl compounds under EI conditions are well-characterized and typically involve the loss of the sulfonyl chloride group or its components.

A Validated Experimental Protocol

The following protocol outlines a robust workflow for the comprehensive analysis of this compound, from sample preparation to data acquisition.

Caption: A comprehensive workflow for the mass spectrometric analysis of this compound.

Rigorous Sample Preparation

-

Solvent Selection: To mitigate the risk of hydrolysis, it is imperative to use anhydrous, aprotic solvents. For LC-MS, acetonitrile is an excellent choice. For GC-MS, dichloromethane is suitable.

-

Concentration: Prepare a stock solution of approximately 1 mg/mL. From this, create working solutions in the range of 1-10 µg/mL. This concentration range typically provides an optimal signal-to-noise ratio.

-

Filtration: Prior to injection, filter the sample using a 0.2 µm PTFE syringe filter to remove any particulates that could interfere with the analysis.

LC-ESI-MS Method for Molecular Weight Determination

-

Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography:

-

Column: C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 30% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Mass Range: m/z 100-500.

-

GC-EI-MS Method for Structural Confirmation

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Chromatography:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

Mass Spectrometry:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Interpretation of Mass Spectra: A Mechanistic Approach

ESI-MS Spectrum

The ESI-MS spectrum is expected to be relatively simple, dominated by the protonated molecular ion [M+H]⁺ at m/z 257.0. The presence of a peak at m/z 259.0 with approximately one-third the intensity of the m/z 257.0 peak is indicative of the natural isotopic abundance of ³⁷Cl.

EI-MS Fragmentation Pathway

The EI-MS spectrum provides a detailed structural fingerprint. The fragmentation of aromatic sulfonyl chlorides is a well-understood process that can be logically applied to this compound. The proposed fragmentation pathway is illustrated below.

Caption: Proposed electron ionization fragmentation pathway for this compound.

Table 1: Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment | Rationale for Formation |

| 256 | [C₁₁H₉ClO₃S]⁺˙ | Molecular ion |

| 221 | [C₁₁H₉O₃S]⁺ | Loss of a chlorine radical |

| 192 | [C₁₁H₉ClO]⁺˙ | Loss of sulfur dioxide, a common fragmentation for aromatic sulfonyl compounds[3][4] |

| 157 | [C₁₁H₉O]⁺ | Loss of the sulfonyl chloride radical |

| 143 | [C₁₀H₇O]⁺ | Loss of a methylene group from the methoxy substituent, followed by rearrangement |

| 127 | [C₁₀H₇]⁺ | Loss of carbon monoxide from the methoxy-naphthalene fragment |

Conclusion

The mass spectrometric analysis of this compound requires a meticulous approach that accounts for the compound's reactivity. By employing both soft (ESI) and hard (EI) ionization techniques, a comprehensive analytical picture can be developed, confirming both the molecular weight and the structural integrity of the molecule. The protocols and fragmentation insights provided in this guide serve as a robust framework for researchers and drug development professionals, ensuring the generation of high-quality, reliable data.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-Methoxynaphthalene-1-sulfonyl chloride | C11H9ClO3S | CID 16775501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-Methoxynaphthalene-2-sulfonyl Chloride: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Chemistry

7-Methoxynaphthalene-2-sulfonyl chloride is a key organic compound that has found significant utility in various scientific domains, particularly in drug discovery and analytical chemistry. Its unique structure, featuring a naphthalene core with a methoxy and a reactive sulfonyl chloride group, imparts valuable properties that make it an important tool for chemical synthesis and analysis. The methoxy group influences the electronic properties and solubility of the molecule, while the sulfonyl chloride group provides a reactive handle for the derivatization of primary and secondary amines. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this versatile reagent, with a focus on practical, field-proven insights for researchers.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉ClO₃S | [1] |

| Molecular Weight | 256.71 g/mol | [1] |

| CAS Number | 56875-60-6 | [1] |

| Appearance | White to yellow solid | [2] |

| Purity | Typically ≥95% | [2] |

| LogP | 3.85670 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of sulfonyl chloride chemistry and the exploration of naphthalene derivatives in medicinal chemistry. The sulfonyl chloride functional group has been a cornerstone of organic synthesis for over a century, recognized for its ability to form stable sulfonamides upon reaction with amines.

The use of naphthalene-based sulfonyl chlorides as fluorescent probes gained significant traction with the popularization of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in the mid-20th century for the fluorescent labeling of amino acids and proteins. It is highly probable that this compound was synthesized and investigated as part of the systematic exploration of substituted naphthalenesulfonyl chlorides to fine-tune the spectroscopic and reactive properties of these labeling agents. The methoxy substituent, in particular, is a common modification in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. A notable example of its use in the synthesis of novel compounds for biological screening can be found in a 1999 article in the Journal of Medicinal Chemistry, where it was used as a reagent to create a library of pyrroloquinoxaline derivatives for screening as 5-HT3 receptor agonists.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of the corresponding sulfonic acid or its salt. The precursor, 7-methoxynaphthalene-2-sulfonic acid, can be prepared by the sulfonation of 2-methoxynaphthalene. The regioselectivity of this sulfonation is temperature-dependent, with higher temperatures favoring the formation of the thermodynamically more stable 6- and 7-sulfonic acid isomers.[4]

A well-documented method for the preparation of this compound involves the treatment of 7-methoxynaphthalene-2-sulfonic acid sodium salt with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.[1]

Detailed Synthesis Protocol

The following protocol is based on established methods for the conversion of sulfonic acid salts to sulfonyl chlorides, as referenced in the context of its use in medicinal chemistry.[1]

Step 1: Preparation of 7-Methoxynaphthalene-2-sulfonic acid sodium salt (if not commercially available)

This step involves the sulfonation of 2-methoxynaphthalene. The reaction conditions, particularly temperature, are crucial for achieving the desired regioselectivity.

Step 2: Conversion to this compound

-

Reagents and Materials:

-

7-Methoxynaphthalene-2-sulfonic acid sodium salt

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Anhydrous, inert solvent (e.g., dichloromethane, chloroform)

-

Reaction flask with a reflux condenser and a gas trap (to handle evolved HCl)

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

-

Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)

-

-

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-methoxynaphthalene-2-sulfonic acid sodium salt in an excess of the chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride).

-

Heat the reaction mixture to reflux (for thionyl chloride, approximately 80°C; for phosphorus pentachloride, the reaction may proceed at a lower temperature). The reaction time can vary, but it is typically monitored by the cessation of HCl gas evolution. A typical duration is 4 hours at 120°C when using phosphorus pentachloride and trichlorophosphate.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess chlorinating agent under reduced pressure using a rotary evaporator.

-

The crude product is then typically purified. This can be achieved by pouring the reaction mixture onto crushed ice and extracting the sulfonyl chloride with an organic solvent like dichloromethane. The organic layer is then washed with cold water and brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

Further purification can be accomplished by recrystallization from an appropriate solvent system to yield pure this compound.

-

dot

Caption: Synthesis pathway of this compound.

Applications in Scientific Research

The primary application of this compound stems from the reactivity of its sulfonyl chloride group towards primary and secondary amines, forming stable and fluorescent sulfonamide derivatives. This property makes it an excellent reagent for fluorescent labeling in various analytical and biological applications.

Fluorescent Labeling of Amines for HPLC Analysis

Analogous to the widely used dansyl chloride, this compound can be employed for the pre-column derivatization of amino acids, peptides, and other primary and secondary amine-containing compounds for their sensitive detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The naphthalene moiety provides the chromophore and fluorophore, allowing for detection at low concentrations.

This protocol is a generalized procedure based on established methods for the derivatization of amines with sulfonyl chlorides for HPLC analysis. Optimization for specific amino acids and HPLC systems is recommended.

-

Reagents and Materials:

-

This compound solution (e.g., 1 mg/mL in acetone)

-

Amino acid standard solution or sample

-

Borate buffer (0.1 M, pH 9.5)

-

Quenching solution (e.g., a solution of a primary amine like methylamine)

-

HPLC grade solvents (acetonitrile, water)

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

-

-

Procedure:

-

To a small vial, add a known volume of the amino acid standard or sample.

-

Add an appropriate volume of the borate buffer to adjust the pH to the optimal range for the reaction (typically pH 9-10).

-

Add an excess of the this compound solution to the vial.

-

Vortex the mixture and incubate at a slightly elevated temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically.

-

After the reaction is complete, add a small amount of the quenching solution to react with the excess sulfonyl chloride.

-

The derivatized sample is then ready for injection into the HPLC system.

-

Separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.

-

Detection is performed using a fluorescence detector with excitation and emission wavelengths optimized for the 7-methoxynaphthalene sulfonamide derivatives.

-

dot

References

An In-Depth Technical Guide to 7-Methoxynaphthalene-2-sulfonyl Chloride: From Core Reactivity to Frontier Research Applications

Introduction: Unveiling a Versatile Fluorophore and Synthetic Building Block

7-Methoxynaphthalene-2-sulfonyl chloride (MNS-Cl) is a bifunctional reagent of significant interest in chemical biology, medicinal chemistry, and materials science. Structurally, it comprises a fluorescent 7-methoxynaphthalene core and a highly reactive sulfonyl chloride (-SO₂Cl) functional group. This unique combination makes it an exceptional tool for covalently labeling nucleophilic biomolecules, enabling their detection and quantification through fluorescence. Beyond its role as a fluorescent tag, the naphthalene sulfonamide scaffold it forms is a privileged structure in drug discovery, appearing in a range of biologically active compounds.[1][2]

This guide provides a comprehensive technical overview of MNS-Cl, delving into its fundamental chemical properties, core reactivity, and established applications. We will explore detailed, field-proven protocols for its use and present a forward-looking perspective on promising, yet underexplored, research avenues for this versatile molecule.

Physicochemical and Spectroscopic Profile

Understanding the inherent properties of MNS-Cl is fundamental to its effective application. The molecule's utility is governed by the interplay between its reactive sulfonyl chloride group and the photophysical characteristics of its naphthalene core.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56875-60-6 | [3] |

| Molecular Formula | C₁₁H₉ClO₃S | [3] |

| Molecular Weight | 256.71 g/mol | [3] |

| LogP | 3.857 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

Spectroscopic Characteristics of the Naphthalene Core

The 7-methoxynaphthalene moiety is inherently fluorescent. When MNS-Cl reacts with a substrate to form a sulfonamide or sulfonate ester, this fluorophore is conferred to the target molecule. The precise photophysical properties of the resulting conjugate are highly sensitive to the local environment, particularly solvent polarity.[4] This solvatochromism is a key feature, as shifts in emission wavelength can provide information about the binding environment of a labeled biomolecule.

While data for MNS-Cl derivatives are not exhaustively compiled in a single source, the behavior of analogous naphthalenesulfonic acids provides a strong predictive framework. Generally, increasing solvent polarity leads to a significant red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum and can influence the fluorescence quantum yield.[4]

Table 2: Representative Photophysical Properties of Naphthalenesulfonamide Derivatives

| Derivative Class | Solvent | Excitation Max (λₑₓ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φf) | Key Insight | Source |

| 1-Aminonaphthalene- | Dioxane | ~320 | ~410 | ~0.60 | In non-polar solvents, emission is high-energy (bluer) with high efficiency. | [4] |

| 5-sulfonamide (Analog) | Water | ~350 | ~540 | ~0.02 | In polar solvents, emission is red-shifted with significantly reduced efficiency. | [4] |

| Piperidine-Naphthalimide | Dioxane | ~420 | ~495 | 0.821 | Naphthalimide systems show very high quantum yields in non-polar environments. | [5] |

| (Analog) | DMSO | ~440 | ~538 | 0.003 | Polar solvents drastically quench the fluorescence of some naphthalene derivatives. | [5] |

This table presents data from analogous compounds to illustrate general principles. Actual values for MNS-conjugates will vary.

Synthesis and Reactivity

Synthesis of this compound

The most common laboratory and industrial synthesis of aryl sulfonyl chlorides involves the reaction of the corresponding sulfonic acid or its salt with a chlorinating agent.[6][7] This conversion is a robust and well-established transformation.

Exemplary Laboratory Protocol: Synthesis from Sulfonic Acid Salt

This protocol is adapted from established procedures for aryl sulfonyl chloride synthesis.[3]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Charging Flask: To the flask, add 7-methoxynaphthalene-2-sulfonic acid sodium salt (1.0 eq).

-

Addition of Reagent: Carefully add phosphorus pentachloride (PCl₅) (approx. 1.5 eq) or thionyl chloride (SOCl₂) in excess. The reaction with PCl₅ can often be performed neat or in a high-boiling inert solvent, while SOCl₂ reactions may benefit from a catalytic amount of DMF.

-

Reaction: Heat the mixture under reflux (e.g., at 120 °C for PCl₅) for 2-4 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess chlorinating agent.

-

Extraction: The solid product that precipitates is collected by vacuum filtration. If the product is oily, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the collected solid or organic extract with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Core Reactivity: The Sulfonylation of Nucleophiles

The synthetic utility of MNS-Cl stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reaction is the cornerstone of its use as a fluorescent labeling agent.

The reaction proceeds via a nucleophilic attack of the amine's lone pair on the sulfur atom. A base, such as triethylamine or pyridine, is typically required to neutralize the HCl generated during the reaction, driving it to completion. The choice of base and solvent is critical; sulfonyl chlorides are unstable in DMSO and can be hydrolyzed by water, especially at the higher pH required for the reaction. Anhydrous solvents like DMF, THF, or dichloromethane are preferred.

Potential Research Area: Fluorescent Probe Development

A primary application of MNS-Cl is in the synthesis of fluorescent probes for detecting and quantifying biomolecules. By conjugating MNS-Cl to a recognition moiety (e.g., a ligand, substrate, or reactive group), a probe can be designed to report on the presence or activity of a specific analyte.

Design Principle

The core concept is to link the MNS fluorophore to a "trigger" that modulates its fluorescence in response to a specific event. This can be achieved through various mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or reaction-based unmasking.

Future Research Direction: Probes for Reactive Sulfur Species (RSS)

Reactive Sulfur Species (RSS), such as hydrogen sulfide (H₂S) and persulfides (RSSH), are increasingly recognized as critical signaling molecules. There is a pressing need for selective probes to study their complex biology. MNS-Cl is an ideal starting point for developing such probes.

Hypothetical Research Workflow:

-

Synthesis: React MNS-Cl with a linker containing a functional group susceptible to RSS-mediated cleavage or transformation (e.g., a disulfide bond or an azide).

-

Characterization: Confirm the structure of the synthesized probe using NMR and mass spectrometry.

-

Photophysical Studies: Characterize the probe's fluorescence properties in the "off" state. Titrate with an RSS donor (e.g., NaSH) and measure the change in fluorescence intensity, excitation/emission wavelengths, and quantum yield.

-

Selectivity and Kinetics: Test the probe's response against other biologically relevant nucleophiles and oxidants (e.g., cysteine, glutathione, H₂O₂) to ensure selectivity for RSS.

-

In Vitro Application: Apply the validated probe to cell culture models to visualize endogenous or exogenous RSS dynamics using fluorescence microscopy.

Potential Research Area: Medicinal Chemistry Scaffold

The naphthalenesulfonamide core is a well-established pharmacophore in medicinal chemistry.[2][8] The sulfonamide group can act as a versatile hydrogen bond donor and acceptor, while the rigid naphthalene scaffold provides a platform for orienting substituents to interact with biological targets like enzyme active sites or receptors.[8]

Design Principle: Bioisosteric Replacement and Scaffolding

MNS-Cl provides a direct route to introduce the 6-methoxynaphthalene-2-sulfonamide moiety into a molecule. This group can serve as a bioisostere for other functional groups, such as a carboxylic acid, potentially altering a compound's pharmacokinetic profile (e.g., cell permeability, metabolic stability) while maintaining or enhancing its biological activity.[8]

Future Research Direction: Development of Novel Kinase Inhibitors

Many successful kinase inhibitors feature a "hinge-binding" motif, often a heterocyclic system that forms key hydrogen bonds with the enzyme's backbone. The sulfonamide group is an excellent hydrogen bond donor/acceptor and can be incorporated to serve this purpose.

Hypothetical Research Workflow:

-

Target Selection: Identify a kinase implicated in a disease of interest (e.g., a cancer-related tyrosine kinase).

-

Rational Design: Using computational modeling, design a library of compounds where MNS-Cl is reacted with various amines that possess functionalities complementary to the kinase's active site. The 7-methoxy group can be oriented to occupy a hydrophobic pocket.

-

Synthesis: Synthesize the designed library via parallel synthesis. React MNS-Cl with a panel of commercially available or custom-synthesized amines under standard sulfonylation conditions.

-

Screening: Screen the synthesized compounds for their ability to inhibit the target kinase using an in vitro enzymatic assay (e.g., an ADP-Glo or FRET-based assay).

-

Structure-Activity Relationship (SAR) Studies: Analyze the screening data to identify active compounds. Synthesize further analogs to probe the SAR, optimizing for potency and selectivity.

-

Cellular Assays: Test the most promising compounds in cell-based assays to confirm their ability to inhibit the kinase in a biological context and assess their anti-proliferative or other desired cellular effects.

Conclusion

This compound is far more than a simple labeling reagent. It is a powerful and versatile tool whose full potential remains to be unlocked. Its robust reactivity, coupled with the environmentally sensitive fluorescence of its naphthalene core, provides a rich platform for innovation. The future research areas outlined here—the development of sophisticated fluorescent probes for challenging analytes like RSS and the use of its scaffold to build novel therapeutics—represent just two of the many exciting frontiers awaiting exploration. For researchers equipped with a solid understanding of its fundamental chemistry, MNS-Cl offers a gateway to creating novel solutions for complex problems in biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound|56875-60-6|lookchem [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Derivatization of Primary Amines with 7-Methoxynaphthalene-2-sulfonyl Chloride for Enhanced Analytical Detection

Introduction

The quantitative analysis of primary amines is a critical task in pharmaceutical research, clinical diagnostics, and environmental monitoring. However, many primary amines exhibit poor chromatographic retention and lack a strong chromophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging.[1] Chemical derivatization is a widely employed strategy to overcome these limitations. This process involves converting the analyte into a derivative with improved physicochemical properties, such as increased hydrophobicity and the introduction of a chromophoric or fluorophoric tag.[1]

7-Methoxynaphthalene-2-sulfonyl chloride (MNS-Cl) is an effective derivatizing reagent for primary amines. The naphthalene moiety introduces a strong chromophore, significantly enhancing UV detectability. The methoxy group can further enhance the fluorescence properties of the derivative, allowing for highly sensitive detection by fluorescence detectors. The reaction of MNS-Cl with a primary amine yields a stable sulfonamide derivative that is well-suited for reversed-phase HPLC analysis.

This application note provides a detailed protocol for the pre-column derivatization of primary amines with this compound and subsequent analysis by HPLC. It delves into the underlying reaction mechanism, experimental best practices, and validation considerations to ensure the generation of accurate and reliable data for researchers, scientists, and drug development professionals.

Principle and Mechanism

The derivatization of a primary amine with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond. The reaction is typically carried out in a slightly basic medium to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards product formation.[2]

Caption: Reaction of a primary amine with MNS-Cl.

Materials and Methods

Reagents and Materials

-

This compound (MNS-Cl), ≥98% purity

-

Primary amine standard(s)

-

Triethylamine (TEA), ≥99%

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, 99%

-

Reaction vials, 1.5 mL, with PTFE-lined caps

-

Pipettes and tips

-

Vortex mixer

-

Heating block or water bath

-

HPLC system with UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Protocol: Pre-column Derivatization of Primary Amines with MNS-Cl

This protocol is a general guideline and may require optimization for specific primary amines.

-

Preparation of Reagent Solutions:

-

MNS-Cl Solution (10 mg/mL): Accurately weigh 10 mg of MNS-Cl and dissolve it in 1 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

-

Triethylamine Solution (5% v/v): Add 50 µL of triethylamine to 950 µL of acetonitrile.

-

Primary Amine Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the primary amine standard and dissolve it in 10 mL of a suitable solvent (e.g., water, methanol, or acetonitrile, depending on the solubility of the amine).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to cover the desired concentration range.

-

-

Derivatization Procedure:

-

Pipette 100 µL of the primary amine working standard solution into a reaction vial.

-

Add 100 µL of the 5% triethylamine solution to the vial and vortex briefly.

-

Add 100 µL of the 10 mg/mL MNS-Cl solution to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the vial to room temperature.

-

Add 700 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) to the vial to stop the reaction and dilute the sample.

-

Vortex the vial for 30 seconds.

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

Caption: Experimental workflow for derivatization.

HPLC Analysis

The following are typical starting conditions for the analysis of MNS-derivatized primary amines. Method optimization will be necessary for specific applications.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| Fluorescence | Excitation: 254 nm, Emission: 395 nm (example) |

Discussion and Method Validation

Optimization of Derivatization Conditions

The efficiency of the derivatization reaction is crucial for accurate quantification. Several parameters should be optimized for each specific primary amine:

-

pH: The reaction is base-catalyzed. Triethylamine is a common choice, but other non-nucleophilic organic bases or inorganic buffers (e.g., borate buffer, pH 9-10) can be used.[1] The optimal pH will depend on the pKa of the amine.

-

Reagent Concentration: A molar excess of MNS-Cl is necessary to ensure complete derivatization of the amine. The optimal ratio of MNS-Cl to amine should be determined experimentally.

-

Reaction Time and Temperature: Increasing the temperature can accelerate the reaction rate, but excessive heat may lead to the degradation of the reagent or the derivative.[3] A time course and temperature study should be performed to identify the conditions that yield the highest and most consistent product formation.

-

Solvent: Acetonitrile is a common solvent for this reaction due to its ability to dissolve both the polar amine and the less polar sulfonyl chloride. Other aprotic solvents can also be evaluated.

Method Validation

A comprehensive validation of the analytical method should be performed according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity: The linear relationship between the detector response and the concentration of the analyte over a defined range.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting

| Problem | Potential Cause | Solution |

| Low derivative yield | Incomplete reaction | Optimize pH, reagent concentration, reaction time, and temperature. |

| Degradation of MNS-Cl | Prepare fresh reagent solution daily and protect from light and moisture. | |

| Multiple peaks for the derivative | Side reactions or degradation | Optimize reaction conditions (e.g., lower temperature). Ensure the purity of the amine standard. |

| Poor peak shape | Suboptimal chromatographic conditions | Adjust mobile phase composition, gradient, and pH. |

| Column overload | Inject a smaller sample volume or dilute the sample. | |

| High background noise | Excess derivatizing reagent | Optimize the amount of MNS-Cl used. Incorporate a sample cleanup step (e.g., solid-phase extraction) after derivatization. |

Conclusion

The derivatization of primary amines with this compound is a robust and effective strategy to enhance their detection in HPLC analysis. The resulting sulfonamide derivatives exhibit excellent chromatographic properties and strong UV absorbance, and potentially fluorescence, allowing for sensitive and reliable quantification. By following the detailed protocol and considering the optimization and validation principles outlined in this application note, researchers can confidently implement this method for the analysis of primary amines in a variety of sample matrices.

References

Application Notes and Protocols for HPLC Analysis using 7-Methoxynaphthalene-2-sulfonyl Chloride

Abstract